

In-Depth Technical Guide to 3,7-Dibromo-1,5-naphthyridine

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Compound of Interest

Compound Name: 3,7-Dibromo-1,5-naphthyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3,7-Dibromo-1,5-naphthyridine**, a key intermediate in synthetic organic chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physical and Chemical Properties

3,7-Dibromo-1,5-naphthyridine is a halogenated heterocyclic compound with the molecular formula $C_8H_4Br_2N_2$.^{[1][2][3]} It is a solid at room temperature and is primarily used as a building block in the synthesis of more complex molecules.^[2] While extensive experimental data is not publicly available, the following tables summarize its known and predicted physical properties.

Table 1: General and Computed Physical Properties of **3,7-Dibromo-1,5-naphthyridine**

Property	Value	Source
Molecular Formula	C ₈ H ₄ Br ₂ N ₂	[1][2][3]
Molecular Weight	287.94 g/mol	[1][2]
Appearance	Solid	[2]
CAS Number	17965-72-9	[1][2]
Predicted Boiling Point	326.9 ± 37.0 °C at 760 mmHg	
Purity	Typically ≥98% (commercial sources)	[2]
Storage	Inert atmosphere, room temperature	[2]

Note: The boiling point is a predicted value and has not been experimentally verified in available literature. Experimental data for melting point and solubility in common solvents are not readily available in published scientific literature.

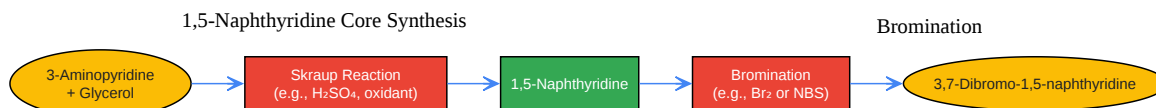
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,7-Dibromo-1,5-naphthyridine** is not extensively documented in peer-reviewed journals, its synthesis can be inferred from general methods for the preparation of 1,5-naphthyridine derivatives and subsequent halogenation.

A plausible synthetic route involves the bromination of a 1,5-naphthyridine precursor. The bromination of 1,5-naphthyridine derivatives can be achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).[4] The synthesis of the parent 1,5-naphthyridine ring can be accomplished through various methods, including the Skraup reaction, which involves the reaction of 3-aminopyridine with glycerol.[4]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a dibrominated 1,5-naphthyridine derivative.



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Caption: Generalized workflow for the synthesis of **3,7-Dibromo-1,5-naphthyridine**.

Characterization and Analytical Protocols

The structural confirmation of **3,7-Dibromo-1,5-naphthyridine** relies on standard analytical techniques employed in organic chemistry. While specific experimental protocols for this compound are not detailed in the literature, generalized procedures are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **3,7-Dibromo-1,5-naphthyridine**, both ^1H and ^{13}C NMR spectra would be essential for confirming the positions of the bromine atoms on the naphthyridine core.

- **Sample Preparation:** A few milligrams of the compound would be dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and transferred to an NMR tube.
- **Data Acquisition:** Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Expected Spectra:** The ^1H NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the substituted naphthyridine ring. The ^{13}C NMR spectrum would provide information on the number and chemical environment of the carbon atoms. Spectral data for this compound is available from commercial suppliers such as ChemicalBook.^[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

- **Technique:** High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would provide the exact mass of the molecule, confirming its molecular formula.
- **Expected Results:** The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms. Predicted m/z values for various adducts are available in public databases.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

- **Sample Preparation:** The IR spectrum can be obtained from a solid sample using techniques such as KBr pellet or attenuated total reflectance (ATR).
- **Expected Spectra:** The spectrum would show characteristic absorption bands for C-H and C=N stretching and bending vibrations within the aromatic naphthyridine ring system. IR spectral data is also available from commercial sources.[5]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.

- **Protocol:** This would involve growing a suitable single crystal of **3,7-Dibromo-1,5-naphthyridine** from an appropriate solvent. The crystal would then be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting data would be used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for **3,7-Dibromo-1,5-naphthyridine** has not been deposited in the Cambridge Structural Database.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **3,7-Dibromo-1,5-naphthyridine** is associated with the following hazard statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

3,7-Dibromo-1,5-naphthyridine serves as a versatile building block for the synthesis of a variety of more complex molecules. The two bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. This makes it a valuable intermediate for the development of novel compounds with potential applications in:

- Medicinal Chemistry: As a scaffold for the synthesis of new drug candidates.
- Materials Science: For the creation of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Ligand Synthesis: For the preparation of ligands for coordination chemistry and catalysis.

This technical guide provides a summary of the currently available information on the physical properties of **3,7-Dibromo-1,5-naphthyridine**. Further experimental work is required to fully characterize this compound, including the determination of its melting point, solubility, and a detailed, optimized synthesis protocol.

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